molecular formula C9H5F3N4O B1418238 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol CAS No. 438249-96-8

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol

Cat. No. B1418238
CAS RN: 438249-96-8
M. Wt: 242.16 g/mol
InChI Key: FAHNBQPDEIOEGI-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as the nucleobases cytosine, thymine, and uracil . This compound is part of the trifluoromethylpyridines (TFMP) family, which are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” involves a series of chemical reactions. A novel series of 2/6-aryl/heteroaryl substituted-N- (6- (trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .


Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The trifluoromethyl group (-CF3) is attached to the pyrimidine ring, contributing to the unique properties of this compound .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” are complex and can involve multiple steps. For example, two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .

Scientific Research Applications

Cancer Research: PLK4 Inhibition

This compound has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is crucial for centriole duplication and maintaining genome integrity. Overexpression of PLK4 is observed in various cancers, making it a significant anticancer target. Derivatives of this compound have shown high inhibitory activity and are being explored for their potential value in cancer treatment .

Endocrinology: Steroid Analysis

In the field of endocrinology, this compound serves as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum . This application is vital for studying hormonal balances and disorders.

Radiochemistry: Chelate Complex Synthesis

The compound is used in the synthesis of organohydrazide chelate complexes of rhenium and technetium . These elements are used in radioactive tracers for medical imaging, providing a pathway for creating more effective diagnostic tools.

Pharmacology: Drug Development

Research indicates that derivatives of this compound could be used in the development of new pharmacological agents. For instance, it has been utilized in the preparation of 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (NAS-75) , which may have therapeutic applications .

Chemical Biology: GPCR Activation

It has been discovered as part of a class of compounds that activate the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) . This receptor is involved in various physiological processes, and its activation by such compounds could lead to new treatments for metabolic disorders.

Future Directions

The future directions for “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” could involve further exploration of its potential applications in the agrochemical and pharmaceutical industries. It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-pyrimidin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O/c10-9(11,12)5-4-6(17)16-8(15-5)7-13-2-1-3-14-7/h1-4H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHNBQPDEIOEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol

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